sodium;2-amino-5-hydroxy-5-oxopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bitumen emulsion is a mixture of bitumen, water, and an emulsifying agent. It is used in road construction and maintenance. The cationic type of bitumen emulsion, as specified in IS 8887, is particularly effective for road works due to its ability to adhere to various aggregates and surfaces.

準備方法

Synthetic Routes and Reaction Conditions

Bitumen emulsions are prepared by dispersing bitumen in water with the help of an emulsifying agent. The process involves:

- Heating bitumen to a temperature of 140-160°C.

- Mixing it with water containing an emulsifier at a temperature of 50-70°C.

- Passing the mixture through a colloid mill to achieve a fine dispersion of bitumen droplets in water.

Industrial Production Methods

Industrial production of bitumen emulsion involves continuous processes where bitumen and water phases are mixed under controlled conditions. The key steps include:

- Pre-heating bitumen and water phases.

- Mixing in a colloid mill.

- Cooling and storing the emulsion in storage tanks.

化学反応の分析

Types of Reactions

Bitumen emulsions undergo various chemical reactions, including:

Oxidation: Exposure to air can lead to the oxidation of bitumen, affecting its properties.

Polymerization: Bitumen can undergo polymerization, leading to changes in its viscosity and elasticity.

Hydrolysis: The emulsifying agents can hydrolyze, affecting the stability of the emulsion.

Common Reagents and Conditions

Oxidation: Requires oxygen and can be accelerated by heat and light.

Polymerization: Can be initiated by heat or chemical catalysts.

Hydrolysis: Occurs in the presence of water and can be influenced by pH and temperature.

Major Products Formed

Oxidation: Leads to the formation of oxidized bitumen with altered physical properties.

Polymerization: Results in polymerized bitumen with increased viscosity and elasticity.

Hydrolysis: Produces hydrolyzed emulsifying agents, affecting emulsion stability.

科学的研究の応用

Bitumen emulsions have various applications in scientific research and industry:

Chemistry: Used as a model system for studying colloidal stability and emulsification processes.

Biology: Investigated for potential use in drug delivery systems due to their ability to encapsulate hydrophobic compounds.

Medicine: Explored for wound healing applications due to their adhesive properties.

Industry: Widely used in road construction and maintenance for surface treatments, tack coats, and cold mix applications.

作用機序

The effectiveness of bitumen emulsion in road construction is due to its ability to:

Adhere to Aggregates: The cationic nature of the emulsion allows it to bond strongly with negatively charged aggregates.

Form a Continuous Film: Upon breaking, the emulsion forms a continuous bitumen film that binds the aggregates together.

Provide Flexibility and Durability: The bitumen film provides flexibility and durability to the road surface, enhancing its lifespan.

類似化合物との比較

Similar Compounds

Anionic Bitumen Emulsions: These emulsions have negatively charged bitumen droplets and are less effective in adhering to certain types of aggregates.

Polymer-Modified Bitumen Emulsions: These contain added polymers to enhance properties like elasticity and resistance to deformation.

Uniqueness

Cationic Nature: The cationic bitumen emulsion has a positive charge, making it highly effective in bonding with a wide range of aggregates.

Versatility: It can be used in various climatic conditions and for different types of road construction and maintenance applications.

特性

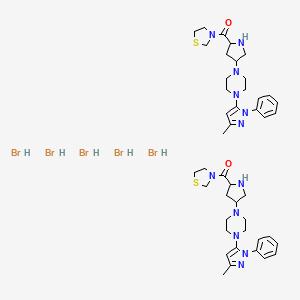

IUPAC Name |

sodium;2-amino-5-hydroxy-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUQAYUQRXPFSQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B8056656.png)

![(2S,4R)-N-[(1S)-2-hydroxy-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8056658.png)

![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8056675.png)

![[(Z)-3-(dimethylamino)-2-(dimethylazaniumylidenemethylamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B8056691.png)

![2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8056716.png)